

# Mitoflaxone Sodium: An Examination of a Discontinued STING Agonist

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Mitoflaxone sodium**

Cat. No.: **B12733940**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Mitoflaxone sodium**, the sodium salt of Flavone-8-Acetic Acid, emerged as a synthetic small molecule investigated for its potential as a Stimulator of Interferon Genes (STING) agonist in the context of cancer therapy. Developed by Merck Serono, the compound was evaluated for its ability to induce an innate immune response against neoplasms. Despite initial interest in its therapeutic area, the development of **Mitoflaxone sodium** has been discontinued. This guide provides a comprehensive overview of the available information on **Mitoflaxone sodium**, including its chemical identity and its proposed mechanism of action through the STING pathway. However, a notable scarcity of public-domain data, including detailed experimental protocols, quantitative results from preclinical and clinical studies, and specific synthesis pathways, limits a full in-depth analysis.

## Introduction

The discovery of the STING pathway as a critical component of the innate immune system has spurred the development of numerous agonists to harness its anti-tumor potential. **Mitoflaxone sodium** was one such candidate, belonging to the flavonoid class of compounds. Its parent molecule, Flavone-8-Acetic Acid (FAA), has a history of investigation as a vascular-disrupting agent and immunomodulator.<sup>[1]</sup> **Mitoflaxone sodium** was specifically explored for its ability to activate STING, a transmembrane protein in the endoplasmic reticulum that, upon activation, triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other

pro-inflammatory cytokines. This, in turn, can promote the maturation of dendritic cells, enhance CD8+ T cell priming, and ultimately lead to a robust anti-tumor immune response.

## Chemical Properties and Identification

A summary of the key chemical identifiers for **Mitoflaxone sodium** is provided in the table below.

| Property          | Value                                                                           |
|-------------------|---------------------------------------------------------------------------------|
| Chemical Name     | Sodium 2-(4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetate                           |
| Synonyms          | Mitoflaxone sodium, 4H-1-Benzopyran-8-acetic acid, 4-oxo-2-phenyl-, sodium salt |
| Molecular Formula | C17H11NaO4                                                                      |
| CAS Number        | 87626-64-0                                                                      |

## Mechanism of Action: STING Pathway Activation

**Mitoflaxone sodium** was investigated as a STING agonist.<sup>[2]</sup> The canonical STING signaling pathway is initiated by the recognition of cyclic dinucleotides (CDNs), which can be of bacterial origin or produced endogenously by the enzyme cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA. The binding of CDNs to STING induces a conformational change, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. This facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons.



[Click to download full resolution via product page](#)

Caption: General overview of the cGAS-STING signaling pathway.

## Discovery and Development Origin

**Mitoflaxone sodium** was developed by Merck Serono SA.<sup>[2]</sup> However, detailed information regarding the specific timeline of its discovery, the lead scientists involved, and the initial screening process that identified it as a STING agonist is not readily available in the public domain. The development of **Mitoflaxone sodium** for the treatment of neoplasms was ultimately discontinued.<sup>[2]</sup> The reasons for the discontinuation have not been publicly disclosed, a common occurrence in the pharmaceutical industry for compounds that do not meet efficacy or safety endpoints in early-stage development. The broader landscape of STING agonist development has faced challenges, with several candidates from different companies being discontinued after failing to demonstrate sufficient efficacy in clinical trials.<sup>[3][4][5]</sup>

## Experimental Data and Protocols

A thorough search of scientific literature, patent databases, and clinical trial registries did not yield specific, detailed experimental protocols or quantitative data for **Mitoflaxone sodium**. While general methodologies for assessing STING activation, such as measuring interferon-beta production in cell lines like THP-1, are standard, the specific results of such assays for **Mitoflaxone sodium** are not publicly available. Similarly, no data from in vivo preclinical studies or clinical trials for **Mitoflaxone sodium** could be retrieved.

## Synthesis

Detailed, validated protocols for the specific synthesis of **Mitoflaxone sodium** (4H-1-Benzopyran-8-acetic acid, 4-oxo-2-phenyl-, sodium salt) are not described in the available literature. However, general synthetic routes for related benzopyran-4-one derivatives have been published, often involving the Vilsmeier-Haack reaction for the formylation of substituted ortho-hydroxy acetophenones as a key step.<sup>[6]</sup> A potential, though unverified, workflow for the synthesis could be conceptualized as follows:



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **Mitoflaxone sodium**.

## Conclusion

**Mitoflaxone sodium** represents an example of a discontinued drug candidate in the challenging field of STING agonist development. While its identity as a flavonoid-based STING agonist developed by Merck Serono for oncological indications is established, the lack of publicly available data on its discovery, preclinical and clinical development, and specific

experimental protocols prevents a more detailed technical analysis. The information presented here is based on the limited data available in the public domain and is intended to provide a high-level overview for researchers and professionals in the field of drug development. The discontinuation of **Mitoflaxone sodium**, alongside other STING agonists, highlights the complexities of translating promising preclinical immunological concepts into effective and safe clinical therapies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. Mitoflaxone - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. No keeping the red light on for Sting | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 4. STING as an emerging therapeutic target for drug discovery: Perspectives from the global patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mitoflaxone Sodium: An Examination of a Discontinued STING Agonist]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12733940#mitoflaxone-sodium-discovery-and-origin>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)